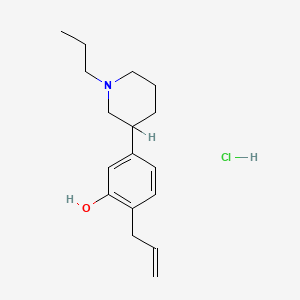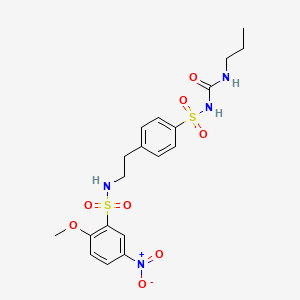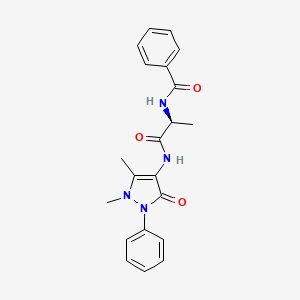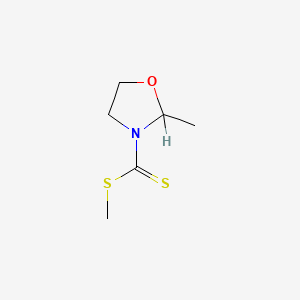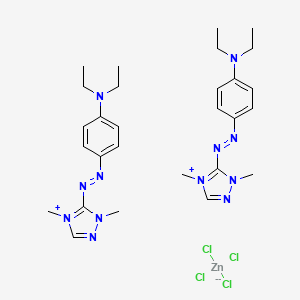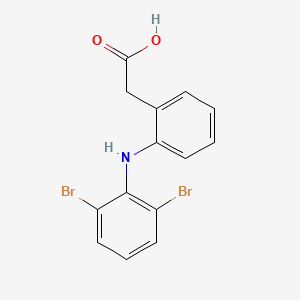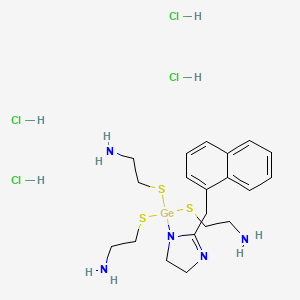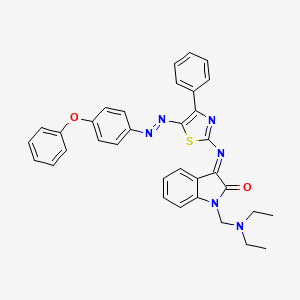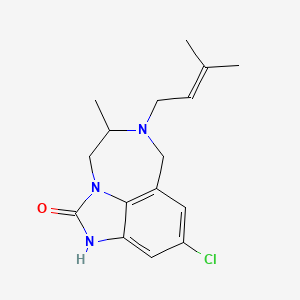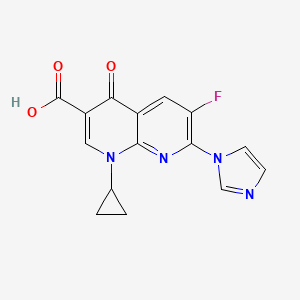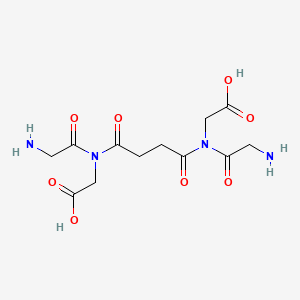
Glycine, N,N'-(1,4-dioxo-1,4-butanediyl)bis(glycyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N,N’-(1,4-dioxo-1,4-butanediyl)bis(glycyl-: is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as carboxylic acids, primary amines, and imides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N’-(1,4-dioxo-1,4-butanediyl)bis(glycyl-) typically involves the reaction of glycine derivatives with a dioxo-butanediyl compound under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of Glycine, N,N’-(1,4-dioxo-1,4-butanediyl)bis(glycyl-) is scaled up using large reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may involve continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N,N’-(1,4-dioxo-1,4-butanediyl)bis(glycyl-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Applications De Recherche Scientifique
Glycine, N,N’-(1,4-dioxo-1,4-butanediyl)bis(glycyl-) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Glycine, N,N’-(1,4-dioxo-1,4-butanediyl)bis(glycyl-) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-[(1,4-Dioxo-1,4-butanediyl)disulfanediyl]bis(N,N,N-trimethylethanaminium): This compound shares a similar dioxo-butanediyl core but differs in its functional groups and overall structure.
Other Glycine Derivatives: Various glycine derivatives with different substituents can be compared to highlight the unique properties of Glycine, N,N’-(1,4-dioxo-1,4-butanediyl)bis(glycyl-).
Uniqueness
The uniqueness of Glycine, N,N’-(1,4-dioxo-1,4-butanediyl)bis(glycyl-) lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
97073-86-4 |
|---|---|
Formule moléculaire |
C12H18N4O8 |
Poids moléculaire |
346.29 g/mol |
Nom IUPAC |
2-[(2-aminoacetyl)-[4-[(2-aminoacetyl)-(carboxymethyl)amino]-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C12H18N4O8/c13-3-9(19)15(5-11(21)22)7(17)1-2-8(18)16(6-12(23)24)10(20)4-14/h1-6,13-14H2,(H,21,22)(H,23,24) |
Clé InChI |
UBNYSPNFSJJPKD-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)N(CC(=O)O)C(=O)CN)C(=O)N(CC(=O)O)C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



